molecular formula C6H12ClN3OS B2755680 [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride CAS No. 2408965-59-1

[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride

Cat. No. B2755680
CAS RN: 2408965-59-1
M. Wt: 209.69
InChI Key: JYQOGUGCERBLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride” belongs to a class of organic compounds known as 1,3,4-thiadiazoles . These are aromatic heterocyclic compounds containing a 1,3,4-thiadiazole moiety .


Molecular Structure Analysis

The molecular structure of this compound would include a 1,3,4-thiadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms and one sulfur atom . The ethoxymethyl group is attached to the 5-position of the thiadiazole ring .


Chemical Reactions Analysis

1,3,4-thiadiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that “[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride” can participate in would depend on the specific conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride” would depend on the specific structure of the compound. As a 1,3,4-thiadiazole derivative, it would be expected to have the properties typical of aromatic heterocycles .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have focused on the synthesis of thiadiazole derivatives and evaluated their antimicrobial and antifungal properties. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). Another study synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands, which showed moderate activity against bacterial and fungal species, indicating potential as antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Anticancer Applications

Research on thiadiazole derivatives has also extended to anticancer applications. A notable study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base, which exhibited high singlet oxygen quantum yield. These properties make them promising candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Another study focused on the design, synthesis, and biological evaluation of 2-amido-1,3,4-thiadiazole derivatives, finding that certain compounds showed significant cytotoxic effects against human tumor cell lines, indicating their potential as anticancer agents (Almasirad et al., 2016).

Safety And Hazards

The safety and hazards associated with “[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride” would depend on the specific properties of the compound. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS.ClH/c1-2-10-4-6-9-8-5(3-7)11-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQOGUGCERBLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.